5,7-Dimethylnaphthalene-1,4-dione
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Overview
Description
5,7-Dimethylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two methyl groups at positions 5 and 7, and two ketone groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione using activated manganese dioxide (MnO₂) in toluene under reflux conditions . Another method includes the bromination of naphthalene-1,4-dione followed by methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as employing recyclable catalysts like L-proline, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and methyl iodide (CH₃I) are employed for halogenation and methylation reactions, respectively
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5,7-Dimethylnaphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its bioactivity. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,8-Dimethylnaphthalene-1,4-dione: Similar in structure but with methyl groups at positions 5 and 8.
1,4-Dimethylnaphthalene: Lacks the quinone functionality, making it less reactive in redox reactions.
2,3-Dibromonaphthoquinone: Contains bromine atoms, which significantly alter its reactivity and applications.
Uniqueness
5,7-Dimethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
84979-40-8 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-7-5-8(2)12-9(6-7)10(13)3-4-11(12)14/h3-6H,1-2H3 |
InChI Key |
NYRWLVTVIZPHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)C=CC(=O)C2=C1)C |
Origin of Product |
United States |
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